5-butylfuran-2-carbaldehyde
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Description
5-Butylfuran-2-carbaldehyde (5-BF2C) is a highly reactive aldehyde compound with a wide range of potential applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 5-BF2C is also used as a starting material for the synthesis of other compounds, including 5-bromofuran-2-carbaldehyde (5-BF2Br), 5-chlorofuran-2-carbaldehyde (5-BF2Cl), and 5-methyl-1-pyrroline-2-carbaldehyde (5-MP2C).
Scientific Research Applications
1. Biorefining Applications
5-butylfuran-2-carbaldehyde, a type of furfural, is a key intermediate in the chemical industry, often produced by the catalyzed dehydration of carbohydrates. Heterogeneously catalyzed processes are increasingly favored for the production of furfural, including this compound, due to their alignment with the principles of green chemistry. These methods offer reduced corrosiveness, less waste, and easier catalyst separation and recovery (Karinen, Vilonen, & Niemelä, 2011).
2. Synthesis of Key Pharmaceutical Intermediates
This compound is involved in the synthesis of various pharmaceutical intermediates. For example, it plays a role in the novel synthesis of Losartan, a medication used to treat high blood pressure, through a multi-step process from starting materials like dimethyl malonate (Sun et al., 2009).
3. Thermodynamic Properties in Chemistry
Understanding the thermodynamic properties of this compound and its derivatives is crucial for optimizing synthesis, purification, and application processes. Research has been conducted to determine the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation for various furan-2-carbaldehyde isomers, contributing to the theoretical knowledge and practical applications of these compounds (Dibrivnyi et al., 2015).
4. Role in Organic Chemistry Reactions
This compound is involved in various organic chemistry reactions. For instance, it is used in Meerwein arylation of furan derivatives, where factors like solvent, catalyst, and arenediazonium salt anions affect the yields of 5-arylfuran-2-carbaldehydes (Obushak et al., 2009).
5. Synthesis of Biologically Active Compounds
The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a derivative of this compound, leads to the formation of tricyclic heterocycles, which are significant for creating biologically active fused heterocycles (Gaonkar & Rai, 2010).
properties
IUPAC Name |
5-butylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONUIGQUEZWAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308231 |
Source
|
Record name | 5-Butyl-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23074-13-7 |
Source
|
Record name | 5-Butyl-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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